molecular formula C27H28Cl2N2O2S2 B442726 3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B442726
M. Wt: 547.6g/mol
InChI Key: KWAQXGPIFZPRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes two benzothiophene rings, each substituted with chlorine and methyl groups, connected by a heptyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Substitution Reactions: Chlorine and methyl groups are introduced to the benzothiophene rings through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The heptyl chain is introduced through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
  • N-(7-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}heptyl)-6-methyl-1-benzothiophene-2-carboxamide

Uniqueness

The uniqueness of 3-CHLORO-N~2~-(7-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}HEPTYL)-6-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its dual benzothiophene structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H28Cl2N2O2S2

Molecular Weight

547.6g/mol

IUPAC Name

3-chloro-N-[7-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]heptyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C27H28Cl2N2O2S2/c1-16-8-10-18-20(14-16)34-24(22(18)28)26(32)30-12-6-4-3-5-7-13-31-27(33)25-23(29)19-11-9-17(2)15-21(19)35-25/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

KWAQXGPIFZPRFE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCCCCCNC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl)Cl

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCCCCCNC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl)Cl

Origin of Product

United States

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